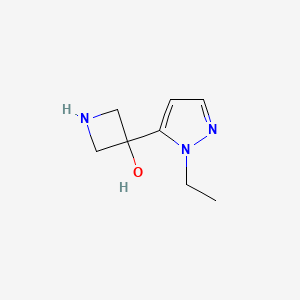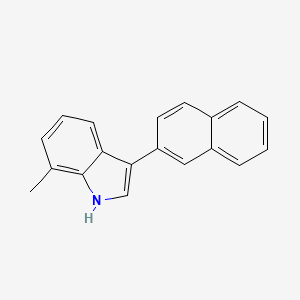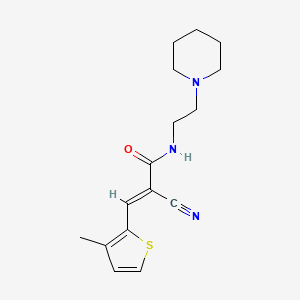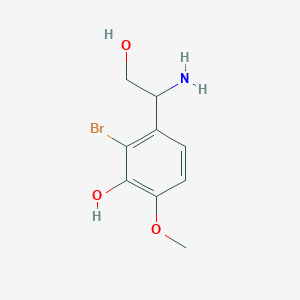![molecular formula C13H16FNO5S B13552607 tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorosulfonyl group, and an isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Addition of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced through a sulfonylation reaction using a fluorosulfonyl chloride reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Various substituted isoindole derivatives.
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonamide derivatives.
Hydrolysis Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be a reactive moiety that can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The isoindole core may interact with various receptors and enzymes, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-[(fluorosulfonyl)oxy]azetidine-1-carboxylate: Another compound with a fluorosulfonyl group and a tert-butyl ester group, but with an azetidine core instead of an isoindole core.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with isoindole derivatives.
Uniqueness
Tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the combination of its isoindole core, fluorosulfonyl group, and tert-butyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H16FNO5S |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
tert-butyl 5-fluorosulfonyloxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)19-12(16)15-7-9-4-5-11(6-10(9)8-15)20-21(14,17)18/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
NEVMDWPNJSOCCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)





![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)

![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
